molecular formula C6H6N4O B123992 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 154386-32-0

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

Cat. No. B123992
M. Wt: 150.14 g/mol
InChI Key: VMPZZXUUDHRPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biological studies. This compound is synthesized using different methods and has shown promising results in various scientific studies.

Mechanism Of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is not fully understood, but it has been shown to interact with different targets in the body, including enzymes and receptors. It has been reported to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and signaling pathways. It has also been shown to bind to certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.

Biochemical And Physiological Effects

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been shown to have various biochemical and physiological effects on the body. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been reported to have anti-inflammatory effects and to reduce oxidative stress in the body.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one in lab experiments include its high purity, stability, and low toxicity. It is also readily available and can be synthesized using different methods. However, its limitations include its relatively high cost and the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different experiments.

Future Directions

There are several future directions for the use of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one in scientific research. One potential direction is the development of new drug candidates based on this compound for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is the investigation of its mechanism of action and its effects on different physiological processes to better understand its potential applications. Furthermore, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is achieved using different methods, including the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of acetic acid and sodium acetate. Another method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of piperidine and acetic acid. These methods have shown high yields and purity of the compound.

Scientific Research Applications

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been used in biological studies to investigate its mechanism of action and its effects on different physiological processes.

properties

CAS RN

154386-32-0

Product Name

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidin-6-one

InChI

InChI=1S/C6H6N4O/c1-3-4-2-7-6(11)8-5(4)10-9-3/h2H,1H3,(H2,7,8,9,10,11)

InChI Key

VMPZZXUUDHRPKE-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C=NC(=O)N=C2NN1

SMILES

CC1=C2C=NC(=O)NC2=NN1

Canonical SMILES

CC1=C2C=NC(=O)N=C2NN1

synonyms

6H-Pyrazolo[3,4-d]pyrimidin-6-one, 1,5-dihydro-3-methyl- (9CI)

Origin of Product

United States

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